molecular formula C18H18F2N2O B2943279 2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide CAS No. 1797024-12-4

2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide

Cat. No.: B2943279
CAS No.: 1797024-12-4
M. Wt: 316.352
InChI Key: POHSTUZBQRETFU-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide is a fluorinated benzamide derivative featuring a 2,6-difluorophenyl core linked to a (1-phenylpyrrolidin-2-yl)methyl substituent via an amide bond. This compound belongs to a broader class of benzamides known for diverse pharmacological and agrochemical applications, including enzyme inhibition, anticancer activity, and pesticidal properties .

Properties

IUPAC Name

2,6-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O/c19-15-9-4-10-16(20)17(15)18(23)21-12-14-8-5-11-22(14)13-6-2-1-3-7-13/h1-4,6-7,9-10,14H,5,8,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHSTUZBQRETFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzoyl chloride and 1-phenylpyrrolidine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Pyrazole-Containing Analogs

GSK7975A (2,6-Difluoro-N-(1-{[4-hydroxy-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-yl)benzamide)

  • Structure : Replaces the pyrrolidine group with a pyrazole ring substituted with a trifluoromethylphenyl group.
  • Synthesis : Synthesized via Pd/C-catalyzed hydrogenation of a benzyl-protected precursor, yielding a grey gum after purification .

BD00794291 (2,6-Difluoro-N-(1-(4-hydroxy-2-(trifluoromethyl)benzyl)-1H-pyrazol-3-yl)benzamide)

  • Structure : Similar to GSK7975A but lacks the phenylpyrrolidine group.
  • Properties : High purity (98%) and molecular formula C₁₈H₁₂F₅N₃O₂, indicating enhanced metabolic stability due to the trifluoromethyl group .

Comparison :

  • Trifluoromethyl groups in analogs like GSK7975A increase lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Alkyne and Thioether Derivatives

2,6-Difluoro-N-(prop-2-ynyl)benzamide

  • Structure : Features a terminal alkyne group instead of the pyrrolidine moiety.
  • Crystallography : Reported in Acta Crystallographica Section E, highlighting planar amide geometry and hydrogen-bonding interactions critical for solid-state stability .

(S)-2,6-Difluoro-N-(3-methyl-1-(phenylthio)butan-2-yl)benzamide (L11)

  • Structure : Incorporates a phenylthioether group and a chiral center.
  • NMR/HRMS Data: Confirms stereochemistry and molecular formula C₂₁H₂₆F₂NOS, with a mass accuracy of 0.0013 Da .

Comparison :

  • The alkyne group in the prop-2-ynyl analog enables click chemistry applications, whereas the phenylthioether in L11 may improve oxidative stability compared to the target compound’s pyrrolidine .

Heterocyclic and Nitro-Substituted Analogs

EP 3 532 474 B1 Derivatives

  • Example : 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide.
  • Synthesis : Prepared via benzoyl chloride intermediates, achieving 90% yield, highlighting scalability for halogenated analogs .

2,6-Difluoro-N-(2-nitrophenyl)benzamide

  • Structure : Nitro group at the ortho position on the aniline ring.
  • Synthetic Route : Single-step coupling reported via LookChem, with CAS 199594-48-4 .

Comparison :

Research Findings and Implications

  • Fluorine Effects : 2,6-Difluoro substitution consistently improves target binding across analogs, as seen in pesticidal (flumetsulam) and anticancer (EP 3 532 474 B1) derivatives .
  • Heterocyclic Moieties : Pyrazole and thiazole groups (e.g., ) enhance selectivity for kinases or viral targets, whereas pyrrolidine may optimize blood-brain barrier penetration .
  • Synthetic Challenges : Hydrogenation (GSK7975A) and chiral synthesis (L11) require precise conditions, contrasting with simpler routes for nitro-substituted analogs .

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